molecular formula C30H23N5O2S B10957765 4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10957765
M. Wt: 517.6 g/mol
InChI Key: WQGLNUXNIVKYRO-UHFFFAOYSA-N
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Description

4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of furan, benzylphenoxy, and thia-pentazatetracyclo moieties, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the benzylphenoxy group through etherification. Subsequent steps involve the formation of the thia-pentazatetracyclo structure via cyclization reactions under controlled conditions, often requiring catalysts and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzylphenoxy group, potentially converting it to a benzyl alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the furan and benzylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a model for studying complex cyclization reactions and the behavior of multi-functionalized tetracyclic systems.

Biology

In biological research, derivatives of this compound may be explored for their potential bioactivity, including antimicrobial, antiviral, or anticancer properties.

Medicine

Medicinal chemistry applications could involve the development of new therapeutic agents based on the unique structural features of this compound, targeting specific biological pathways or receptors.

Industry

In the materials science industry, this compound might be investigated for its potential use in the development of advanced materials, such as polymers or nanomaterials, due to its rigid and complex structure.

Mechanism of Action

The mechanism by which 4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-[(2-phenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
  • 4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene derivatives

Uniqueness

The uniqueness of 4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its intricate tetracyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C30H23N5O2S

Molecular Weight

517.6 g/mol

IUPAC Name

4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C30H23N5O2S/c1-18-14-19(2)32-30-25(18)26-27(38-30)29-33-28(34-35(29)17-31-26)24-13-12-22(37-24)16-36-23-11-7-6-10-21(23)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3

InChI Key

WQGLNUXNIVKYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC=CC=C6CC7=CC=CC=C7)C

Origin of Product

United States

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